molecular formula C7H4BrN3O B11779947 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole

3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11779947
M. Wt: 226.03 g/mol
InChI Key: HZEFGJRXJQIKEU-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a bromine atom, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole typically involves the reaction of 2-aminopyridine with a suitable brominating agent under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, which undergoes a cyclization reaction to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination processes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction: The pyridine and oxadiazole rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of polar solvents and bases to facilitate the substitution.

    Cyclization Reactions: Catalysts such as iodine (I2) and oxidizing agents like TBHP are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with key biological molecules and disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole is unique due to its specific combination of a bromine atom, a pyridine ring, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

3-bromo-5-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-3-1-2-4-9-5/h1-4H

InChI Key

HZEFGJRXJQIKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)Br

Origin of Product

United States

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